4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(2)26-15-8-4-13(5-9-15)17(23)20-19-22-21-18(27-19)14-6-10-16(11-7-14)28(3,24)25/h4-12H,1-3H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMACCPVVIMWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Formation
The oxadiazole ring is typically constructed from a diacylhydrazine precursor. Starting with 4-(methylsulfonyl)benzoic acid , the synthesis proceeds as follows:
Conversion to Hydrazide :
React 4-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with hydrazine hydrate to yield 4-(methylsulfonyl)benzohydrazide .$$
\text{4-(Methylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-(Methylsulfonyl)benzohydrazide}
$$Cyclization to Oxadiazole :
Treat the hydrazide with cyanogen bromide (BrCN) in ethanol under reflux to form 5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine .$$
\text{4-(Methylsulfonyl)benzohydrazide} + \text{BrCN} \xrightarrow{\Delta} \text{5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine}
$$
Alternative Method :
Cyclodehydration using phosphorus oxychloride (POCl₃) at 80–100°C achieves comparable yields (75–82%).
Sulfonation Strategies
The methylsulfonyl group is introduced either:
- Pre-installed : Use commercially available 4-(methylsulfonyl)benzoic acid.
- Post-functionalization : Oxidize 4-(methylthio)benzohydrazide with hydrogen peroxide (H₂O₂) in acetic acid.
Synthesis of 4-Isopropoxybenzoyl Chloride
Etherification of 4-Hydroxybenzoic Acid
Alkylation :
React 4-hydroxybenzoic acid with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.$$
\text{4-Hydroxybenzoic acid} + \text{Isopropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Isopropoxybenzoic acid}
$$Acid Chloride Formation :
Treat 4-isopropoxybenzoic acid with thionyl chloride (SOCl₂) at 60°C to yield 4-isopropoxybenzoyl chloride .$$
\text{4-Isopropoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Isopropoxybenzoyl chloride}
$$
Amide Coupling Reaction
Coupling Agents and Conditions
Combine 5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine with 4-isopropoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
$$
\text{Oxadiazol-2-amine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target compound}
$$
Optimization Notes :
Alternative Coupling Methods
- HOBt/EDCI System :
Use 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in tetrahydrofuran (THF), achieving 70% yield. - Polyphosphoric Acid (PPA) :
Direct condensation under PPA catalysis at 120°C (yield: 65%).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| BrCN Cyclization | 3 | 62 | High purity, minimal byproducts | Cyanogen bromide toxicity |
| POCl₃ Cyclization | 3 | 70 | Scalable, cost-effective | Requires high-temperature conditions |
| HOBt/EDCI Coupling | 2 | 75 | Mild conditions, high efficiency | Expensive reagents |
Characterization and Validation
Chemical Reactions Analysis
4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or methylsulfonyl groups can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown promising biological activities, including antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes in bacteria and fungi. This results in the inhibition of microbial growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related 1,3,4-oxadiazole derivatives from the evidence:
Key Observations :
- Electron-Withdrawing vs.
- Bioactivity : The dioxane-containing analog (compound 20 in ) inhibits Ca²⁺/calmodulin activity, suggesting that the target compound’s methylsulfonyl group may similarly modulate enzyme interactions .
- Solubility : Thioxo derivatives (e.g., ) exhibit lower solubility due to increased hydrophobicity, whereas the target’s methylsulfonyl group may improve aqueous solubility relative to chloro or bromo substituents .
Pharmacological Potential
- Isopropoxy Flexibility : The isopropoxy moiety in compound 20 () improves membrane permeability compared to bulkier substituents, a likely advantage for the target compound .
Biological Activity
The compound 4-isopropoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule classified as an oxadiazole derivative. Its complex structure features an isopropoxy group, a methylsulfonyl group, and an oxadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Chemical Structure
The molecular formula of this compound is , and its structure can be described as follows:
- Isopropoxy Group : Contributes to lipophilicity and potential bioactivity.
- Methylsulfonyl Group : Known to enhance solubility and stability.
- 1,3,4-Oxadiazole Ring : Associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant biological activities. The specific biological activities of This compound include:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-methyl-N-(5-(4-methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | Structure | Methyl group instead of isopropoxy | Moderate antimicrobial activity |
| N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | Structure | Contains an acetamide group | Low toxicity; moderate antifungal activity |
| 4-isopropoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | Structure | Benzothiazole instead of oxadiazole | Different biological profile |
Case Study: Antimicrobial Testing
In a recent study evaluating the antimicrobial properties of various oxadiazole derivatives, This compound was tested against several bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
The mechanism by which This compound exerts its biological effects involves:
- Enzyme Inhibition : Targeting enzymes essential for microbial metabolism.
- Cell Membrane Disruption : Potentially affecting the integrity of microbial cell membranes leading to cell death.
Q & A
Q. What in vitro models are appropriate for evaluating cytotoxic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
